2-Methyl-2-[(methylamino)methyl]propane-1,3-diol
CAS No.: 82718-60-3
Cat. No.: VC4402666
Molecular Formula: C6H15NO2
Molecular Weight: 133.191
* For research use only. Not for human or veterinary use.
![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol - 82718-60-3](/images/structure/VC4402666.png)
Specification
CAS No. | 82718-60-3 |
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Molecular Formula | C6H15NO2 |
Molecular Weight | 133.191 |
IUPAC Name | 2-methyl-2-(methylaminomethyl)propane-1,3-diol |
Standard InChI | InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3 |
Standard InChI Key | JPDWOAOVCHLDTO-UHFFFAOYSA-N |
SMILES | CC(CNC)(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The compound’s molecular formula indicates a compact, branched structure. The central carbon atom binds two hydroxymethyl groups (), a methylamino-methyl group (), and a methyl group (). This configuration creates a sterically hindered environment, influencing reactivity and physical properties .
Table 1: Comparative Molecular Data for Related Diols
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol | 133.19 | 82718-60-3 | |
2-Methyl-1,3-propanediol | 90.12 | 2163-42-0 | |
2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol | 161.24 | 4823-27-2 |
The table highlights this compound’s intermediate molecular weight and nitrogen inclusion, distinguishing it from simpler diols like 2-methyl-1,3-propanediol .
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis methods are documented for 2-methyl-2-[(methylamino)methyl]propane-1,3-diol, analogous pathways from related diols suggest feasible approaches. For instance, U.S. Patent 4,096,192 describes the production of 2-methyl-1,3-propanediol via acrolein acetalization, hydroformylation, and hydrogenation . Adapting this method, the target compound could theoretically form through:
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Acetal Formation: Reacting acrolein with a methylamine-containing diol to generate a cyclic acetal.
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Hydroformylation: Using rhodium catalysts to introduce aldehyde groups.
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Hydrogenation/Hydrolysis: Reducing aldehydes to hydroxyl groups while retaining the methylamino moiety.
This speculative route aligns with industrial practices for nitrogen-functionalized diols but requires experimental validation .
Physical and Chemical Properties
Physicochemical Profile
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Density and Boiling Point: While unreported for this compound, analogs like 2-methyl-1,3-propanediol exhibit a density of 1.102 g/cm³ and a boiling point of 365.7°C . The methylamino group may slightly reduce density due to increased branching but elevate boiling point via hydrogen bonding.
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Solubility: Expected high solubility in polar solvents (e.g., water, ethanol) due to hydroxyl and amine groups, contrasting with hydrophobic analogs like 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methyl]propane-1,3-diol.
Reactivity and Functional Groups
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Chelation Potential: The diol and amine groups may coordinate metal ions, useful in catalysis or medicinal chemistry.
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Schiff Base Formation: The secondary amine could react with carbonyl compounds, enabling applications in dynamic covalent chemistry .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s bifunctional structure makes it a candidate for prodrug synthesis or drug delivery systems. For example, thiazole-containing diols serve as intermediates in antiviral agents, suggesting analogous roles for this molecule.
Polymer Chemistry
Branched diols are precursors for polyesters and polyurethanes. The methylamino group could introduce cross-linking sites, enhancing material toughness. Comparative data from 2-methyl-1,3-propanediol-based polymers indicate thermal stability up to 200°C, a trait likely retained here .
Research Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Current routes are theoretical; empirical studies are needed to refine yields and purity.
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Biological Activity: No data exist on antimicrobial or anticancer properties, though nitrogenous diols often show such activity .
Table 2: Research Priorities for Nitrogen-Functionalized Diols
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